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Compound of Interest

Compound Name: (+)-Dimethyl L-tartrate

Cat. No.: B147398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of valuable chiral ligands derived from the readily available and inexpensive chiral building

block, (+)-Dimethyl L-tartrate. The C2-symmetric nature of tartaric acid and its derivatives

makes them ideal starting materials for the construction of a wide range of chiral ligands that

find extensive applications in asymmetric catalysis, a critical tool in modern drug development

and fine chemical synthesis.

This guide will focus on the synthesis of two prominent classes of C2-symmetric chiral ligands:

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and DIOP ((-)-2,3-O-

isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). Detailed, step-by-step

protocols for their preparation, along with tabulated quantitative data and visual representations

of the synthetic pathways, are provided to facilitate their successful synthesis in a laboratory

setting.

Key Applications of Tartrate-Derived Chiral Ligands:
Asymmetric Catalysis: Formation of metal complexes for enantioselective reactions such as

hydrogenations, hydrosilylations, Diels-Alder reactions, and Michael additions.

Chiral Auxiliaries: Stoichiometric use in diastereoselective reactions to control the formation

of new stereocenters.
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Resolving Agents: Separation of racemic mixtures through the formation of diastereomeric

complexes.

Chiral Stationary Phases: Use in chromatography for the analytical and preparative

separation of enantiomers.

Data Presentation
The following tables summarize the key quantitative data for the synthesis of the chiral ligands

and their intermediates described in this document.

Table 1: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-

dimethanol (TADDOL)

Step Product
Starting
Material

Reagents Solvent Yield
Physical
Propertie
s

1

(4R,5R)-2,

2-Dimethyl-

1,3-

dioxolane-

4,5-

dicarboxyli

c acid

dimethyl

ester

(+)-

Dimethyl L-

tartrate

Acetone,

Boron

trifluoride

diethyl

etherate

Acetone 77%

Yellowish

oil, [α]D

-44.0° (c 1,

CHCl3)

2

(4R,5R)-2,

2-Dimethyl-

α,α,α',α'-

tetra(napht

h-2-yl)-1,3-

dioxolane-

4,5-

dimethanol

(4R,5R)-2,

2-Dimethyl-

1,3-

dioxolane-

4,5-

dicarboxyli

c acid

dimethyl

ester

2-

Naphthylm

agnesium

bromide

Tetrahydrof

uran

82%

(combined)

White

solid, mp

204–208

°C, [α]D

-115.4° (c

1, ethyl

acetate)
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Table 2: Synthesis of (-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane

(DIOP)

| Step | Product | Starting Material | Reagents | Solvent | Yield | Physical Properties | | :--- | :--- |

:--- | :--- | :--- | :--- | | 1 | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

| (+)-Dimethyl L-tartrate | Acetone, Boron trifluoride diethyl etherate | Acetone | ~77% |

Yellowish oil | | 2 | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | (4R,5R)-2,2-Dimethyl-

1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester | Lithium aluminum hydride | Diethyl ether or

THF | High | White solid | | 3 | (4R,5R)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane |

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | p-Toluenesulfonyl chloride, Pyridine |

Dichloromethane | High | White solid | | 4 | (-)-DIOP | (4R,5R)-4,5-Bis(tosyloxymethyl)-2,2-

dimethyl-1,3-dioxolane | Lithium diphenylphosphide | Tetrahydrofuran | High | White solid, 31P

NMR (CDCl3): δ = -22.87 ppm |

Experimental Protocols
Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-
2-yl)-1,3-dioxolane-4,5-dimethanol (TADDOL)
This two-step protocol is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Preparation of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

Materials:

(+)-Dimethyl L-tartrate (89.1 g, 0.5 mol)

Acetone (900 mL)

Boron trifluoride diethyl etherate (BF₃·OEt₂, 82.5 mL of 48% solution, 0.31 mol)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Water

Anhydrous magnesium sulfate
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Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), dissolve (+)-Dimethyl L-tartrate in

acetone in a 2-L two-necked round-bottomed flask equipped with a magnetic stirring bar

and a pressure-equalized addition funnel.

At room temperature, add boron trifluoride diethyl etherate to the solution over 30–40

minutes, ensuring the internal temperature does not exceed 30 °C.

Stir the resulting yellow solution for an additional 3 hours. The color will change to red-

brown.

Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution (4 L).

Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

Combine the organic layers, wash with water (2 x 1 L), and dry over anhydrous

magnesium sulfate.

Remove the solvent by rotary evaporation. The crude product is a yellow oil.

Purify the oil by fractional distillation (bp 92–95 °C/1.5 mm) to afford the product as a

yellowish oil (yield: 84.3 g, 77%).

Step 2: Preparation of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-

dimethanol

Materials:

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester (48.1 g, 0.22 mol)

2-Naphthylmagnesium bromide (prepared from 2-bromonaphthalene and magnesium

turnings in THF)

Tetrahydrofuran (THF), anhydrous

Saturated aqueous ammonium chloride solution
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Ethyl acetate

Brine

Anhydrous magnesium sulfate

Toluene

Hexane

Procedure:

Prepare the Grignard reagent, 2-naphthylmagnesium bromide, from 2-bromonaphthalene

(211 g, 1.02 mol) and magnesium turnings (24.7 g, 1.02 g-atom) in anhydrous THF (1 L)

under an inert atmosphere.

Cool the Grignard solution in an ice bath.

Add a solution of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

in anhydrous THF (480 mL) to the stirred Grignard solution, maintaining the internal

temperature below 20 °C.

After the addition is complete, heat the reaction mixture at reflux for 1.5 hours.

Cool the mixture to room temperature and carefully add saturated aqueous ammonium

chloride solution (1.6 L) while cooling in an ice bath.

Extract the mixture with ethyl acetate (1 x 500 mL, then 2 x 250 mL).

Combine the organic layers, wash with brine (2 x 250 mL), and dry over anhydrous

magnesium sulfate.

Evaporate the solvent to yield a yellowish foam.

Dissolve the foam in diethyl ether (100 mL) and add ethanol (400 mL) to precipitate the

product as an ethanol clathrate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To remove the ethanol, dissolve the solid in toluene at 70 °C and evaporate the solvent.

Repeat this process.

Recrystallize the solid from a hot toluene/hexane mixture to afford the pure TADDOL

ligand as a white solid (combined yield: 56.5 g, 82%).

Synthesis of (-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-
bis(diphenylphosphino)butane (DIOP)
This four-step protocol is a compilation of standard organic transformations.

Step 1: Preparation of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

Follow the protocol described in Step 1 of the TADDOL synthesis.

Step 2: Preparation of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

Materials:

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

Lithium aluminum hydride (LiAlH₄)

Anhydrous diethyl ether or tetrahydrofuran (THF)

Water

15% aqueous sodium hydroxide solution

Procedure:

Under an inert atmosphere, carefully add LiAlH₄ to a flask containing anhydrous diethyl

ether or THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a solution of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl

ester in the same anhydrous solvent to the LiAlH₄ suspension.
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After the addition is complete, allow the mixture to warm to room temperature and stir until

the reaction is complete (monitor by TLC).

Carefully quench the reaction by the sequential dropwise addition of water, followed by

15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

Filter the resulting granular precipitate and wash it thoroughly with ether or THF.

Dry the combined filtrate over anhydrous magnesium sulfate and evaporate the solvent to

yield the diol as a white solid.

Step 3: Preparation of (4R,5R)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane

Materials:

(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol

p-Toluenesulfonyl chloride (TsCl)

Pyridine

Dichloromethane (DCM)

1 M Hydrochloric acid

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

Dissolve (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol in pyridine (or DCM with a

base like triethylamine) and cool the solution to 0 °C.

Slowly add p-toluenesulfonyl chloride in portions.
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Allow the reaction mixture to stir at 0 °C for a few hours and then at room temperature

overnight.

Pour the mixture into ice-water and extract with DCM.

Wash the organic layer sequentially with cold 1 M HCl, water, saturated aqueous sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to

give the crude ditosylate.

Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to obtain the

pure ditosylate.

Step 4: Preparation of (-)-DIOP

Materials:

(4R,5R)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolane

Lithium diphenylphosphide (LiPPh₂) (prepared from triphenylphosphine and lithium metal

or from chlorodiphenylphosphine and lithium metal)

Anhydrous tetrahydrofuran (THF)

Degassed water

Degassed heptane

Degassed acetonitrile

Degassed methanol

Procedure:[2]

Prepare a solution of lithium diphenylphosphide in anhydrous THF.

Under an inert atmosphere, dissolve the ditosylate in anhydrous THF.
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Slowly add the lithium diphenylphosphide solution to the stirred solution of the ditosylate at

a temperature below 40 °C.

After the addition, heat the mixture to 50 °C for 45 minutes.

Remove about 50% of the THF by distillation.

Add degassed heptane and water to achieve phase separation.

Wash the organic phase with degassed water.

Extract the heptane phase with degassed acetonitrile.

The lower acetonitrile phase contains the product. Concentrate this phase to obtain a

glassy solid.

Crystallize the solid from degassed methanol to yield (-)-DIOP as a white to off-white solid.

Mandatory Visualizations

(+)-Dimethyl L-tartrate (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl esterAcetone, BF₃·OEt₂ (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4,5-dimethanol2-Naphthylmagnesium bromide
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Caption: Synthetic pathway for TADDOL from (+)-Dimethyl L-tartrate.

(+)-Dimethyl L-tartrate (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl esterAcetone, BF₃·OEt₂ (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanolLiAlH₄ (4R,5R)-4,5-Bis(tosyloxymethyl)-2,2-dimethyl-1,3-dioxolaneTsCl, Pyridine (-)-DIOPLiPPh₂
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Caption: Synthetic pathway for DIOP from (+)-Dimethyl L-tartrate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b147398?utm_src=pdf-body-img
https://www.benchchem.com/product/b147398?utm_src=pdf-body
https://www.benchchem.com/product/b147398?utm_src=pdf-body-img
https://www.benchchem.com/product/b147398?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Purification & Analysis

Start with (+)-Dimethyl L-tartrate

Perform Chemical Reaction(s)

Aqueous Workup & Extraction

Drying of Organic Phase

Solvent Evaporation

Purification (Distillation/Crystallization)

Characterization (NMR, mp, [α]D)

Store under Inert Atmosphere

Final Chiral Ligand

Click to download full resolution via product page

Caption: General experimental workflow for chiral ligand synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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